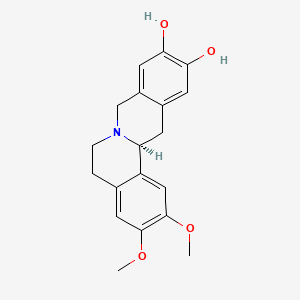
Spinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spinosine, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects
1. Neurological Disorders
Spinosine has shown promise in treating neurological disorders, particularly in enhancing cognitive function and exhibiting sedative and anxiolytic effects. Research indicates that this compound acts as an antagonist on the 5-HT1A receptors, which are implicated in sleep regulation and anxiety.
- Cognitive Function : In studies involving mice models of Alzheimer's disease, this compound improved memory impairments induced by amyloid-beta oligomers. It was found to decrease levels of activated microglia and astrocytes while enhancing choline acetyltransferase expression, suggesting a neuroprotective role against cognitive decline associated with Alzheimer's disease .
- Sedative Effects : this compound increased non-rapid eye movement (NREM) sleep duration and reduced sleep latency in animal models, indicating its potential as a treatment for sleep disorders .
2. Anti-Cancer Properties
This compound has demonstrated anti-cancer activity, particularly against colorectal cancer. Studies have shown that this compound can inhibit cell growth and induce apoptosis in colorectal cancer cell lines.
- Mechanism of Action : The anti-cancer effects are attributed to this compound's ability to inhibit the proliferation of cancer cells and enhance their sensitivity to chemotherapy agents like 5-fluorouracil. In mouse models, this compound administration reduced polyp formation and improved recovery of damaged organs .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Wang et al., 2010 | Sedative Effects | This compound reversed reductions in sleep periods induced by 5-HT1A receptor agonists in rats. |
| Ko et al., 2015 | Alzheimer's Disease | Improved memory impairment in mice; reduced activated microglia and enhanced cholinergic activity. |
| Shan et al., 2020 | Colorectal Cancer | Inhibited HCT-116 cell growth; reduced polyps in AOM/DSS-induced mouse models. |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its clinical application. Current research indicates that this compound has favorable pharmacokinetic properties but faces challenges related to bioavailability and toxicity.
- Bioavailability : Limited studies have explored the absorption and distribution of this compound within biological systems, indicating a need for further investigation .
- Toxicity : While this compound shows therapeutic potential, concerns regarding its toxicity profile must be addressed through comprehensive studies to ensure safety for clinical use .
Eigenschaften
CAS-Nummer |
175274-51-8 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(13aS)-2,3-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-11-3-4-20-10-13-7-17(22)16(21)6-12(13)5-15(20)14(11)9-19(18)24-2/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
VAKIESMDOCVMDV-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Isomerische SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Kanonische SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Synonyme |
spinosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















